![molecular formula C16H22N2O B1245883 Grandisine B](/img/structure/B1245883.png)
Grandisine B
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Overview
Description
Grandisine B is a natural product found in Elaeocarpus angustifolius and Elaeocarpus grandis with data available.
Scientific Research Applications
Affinity for Human Delta-Opioid Receptor
Grandisine B, an indolizidine alkaloid, has been identified for its affinity for the human delta-opioid receptor. It features a unique combination of isoquinuclidinone and indolizidine groups within one molecule (Carroll et al., 2005).
Synthetic Techniques and Natural Occurrence
Research on grandisine B includes efforts to synthesize it efficiently. A study indicated that grandisine B might not occur naturally but could form as an artefact during the extraction/purification process involving grandisine D (Cuthbertson et al., 2011). Additionally, a methodology to synthesize grandisine B has been developed, highlighting its synthetic accessibility and potential for further studies (Kurasaki et al., 2009).
Application in Drug Delivery Systems
Grandisine B, as part of the grandisine family, may have potential in drug delivery systems. For instance, the encapsulation of grandisin (related to grandisine B) in polymeric nanoparticles is explored for its improved efficacy as an antitumoral drug (Stecanella et al., 2013).
Pharmacological Properties
Grandisine B's pharmacological profile includes studies on its metabolism, interaction with human liver microsomes, and its potential as an anticancer agent. For instance, the metabolism of (-)-grandisin, a closely related compound, has been studied for its potential as a drug candidate, providing insights into the metabolic pathways and interactions of similar compounds (Barth et al., 2015).
properties
Product Name |
Grandisine B |
---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one |
InChI |
InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1 |
InChI Key |
QVHSEEKPJUZQLM-TZQJONAQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4 |
Canonical SMILES |
CC1CC2CC(=O)C1C(=N2)C3=CCCN4C3CCC4 |
synonyms |
grandisine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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